molecular formula C9H5BrFNO2 B2668419 5-Bromo-3-fluoro-1H-indole-2-carboxylic acid CAS No. 1547084-95-6

5-Bromo-3-fluoro-1H-indole-2-carboxylic acid

Cat. No. B2668419
CAS RN: 1547084-95-6
M. Wt: 258.046
InChI Key: JLSYHUVDDWAACM-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 1547084-95-6 . It has a molecular weight of 258.05 . This compound is typically stored at room temperature and is available in powder form . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C9H5BrFNO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-3-fluoro-1H-indole-2-carboxylic acid is a compound with potential for diverse applications in scientific research, particularly in the field of organic synthesis. Schlosser et al. (2006) detailed a method for preparing various fluoroindolecarboxylic acids, which are important for various synthetic applications. Their research highlights the convenience and flexibility of this approach in accessing a range of structurally complex compounds (Schlosser, Ginanneschi, & Leroux, 2006).

Applications in Electropolymerisation and Fluorescence Studies

Jennings et al. (1998) investigated the electropolymerisation of 5-substituted indole monomers, including 5-bromoindole. This process results in redox-active films with potential applications in various fields, including materials science and sensor technology. The study emphasizes the unique fluorescence properties of these polymers, indicating their potential use in advanced material applications (Jennings, Jones, & Mount, 1998).

Antitumor Activities

Compounds derived from 5-bromo-1H-indole, closely related to this compound, have been studied for their antitumor activities. Houxing (2009) synthesized a series of compounds starting from 5-bromo-1H-indole and evaluated their in vitro antitumor activities. Some derivatives showed promising inhibitory activity against specific cell lines, highlighting the potential of these compounds in cancer research (Houxing, 2009).

Potential in Developing Antischistosomal Agents

Khan (1983) explored the antischistosomal activity of 5-Bromoindole carboxylic acid and its derivatives. The study found significant hepatic shifts in treated hamsters, suggesting that modifications of the indole nucleus might lead to effective antischistosomal agents (Khan, 1983).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

5-bromo-3-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSYHUVDDWAACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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